tert-butyl 3-formyl-4-methylbenzoate
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Overview
Description
tert-Butyl 3-formyl-4-methylbenzoate: is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a formyl group at the 3-position and a methyl group at the 4-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4-methylbenzoate typically involves the esterification of 3-formyl-4-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-carboxy-4-methylbenzoic acid.
Reduction: 3-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-formyl-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the development of bioactive molecules.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and coatings to impart specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4-methylbenzoate in chemical reactions involves the reactivity of its functional groups. The formyl group can act as an electrophile in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The methyl group on the benzene ring can influence the compound’s reactivity in electrophilic aromatic substitution reactions by donating electron density through hyperconjugation and inductive effects.
Comparison with Similar Compounds
tert-Butyl 4-formylbenzoate: Similar structure but lacks the methyl group at the 4-position.
tert-Butyl 3-formylbenzoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 3-formyl-4-methylbenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.
Uniqueness: tert-Butyl 3-formyl-4-methylbenzoate is unique due to the presence of both a formyl group and a methyl group on the benzene ring, along with the bulky tert-butyl ester. This combination of functional groups provides distinct reactivity and steric properties, making it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
859212-97-8 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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